N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide is an organic compound with the molecular formula C14H17NOS. It is known for its biological activity, particularly as a potent melatonin receptor antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide typically involves the reaction of 5-ethylbenzo[b]thiophene with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .
Scientific Research Applications
N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with melatonin receptors, which are involved in regulating sleep-wake cycles.
Medicine: Potential therapeutic applications due to its melatonin receptor antagonism, which could be useful in treating sleep disorders.
Mechanism of Action
The mechanism of action of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide involves its interaction with melatonin receptors (hMT1 and hMT2). By binding to these receptors, it inhibits the action of melatonin, a hormone that regulates sleep-wake cycles. This antagonistic effect can alter the signaling pathways involved in sleep regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-methylbenzo[b]thiophen-3-yl)ethyl)acetamide
- N-(2-(5-propylbenzo[b]thiophen-3-yl)ethyl)acetamide
- N-(2-(5-butylbenzo[b]thiophen-3-yl)ethyl)acetamide
Uniqueness
N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide is unique due to its specific ethyl substitution on the benzo[b]thiophene ring.
Properties
IUPAC Name |
N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRXJDULXLJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.